コクラウリン

概要

説明

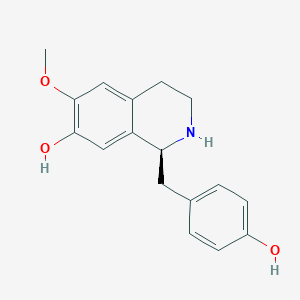

コクラウリンは、テトラヒドロイソキノリンアルカロイド類に属する天然アルカロイドです。 ニコチン性アセチルコリン受容体拮抗剤であり、ネムノキ、サルコペタルム・ハービーアナム、オコテア・ダッケイなど、さまざまな植物源から単離されています . コクラウリンの化学式はC17H19NO3、モル質量は285.343 g/molです .

科学的研究の応用

Therapeutic Applications

Coclaurine exhibits significant pharmacological properties that make it a candidate for various therapeutic applications:

1.1 Anticancer Properties

Coclaurine has been identified as a compound that can enhance the efficacy of chemotherapy agents. A study demonstrated that coclaurine sensitizes non-small cell lung cancer (NSCLC) cells to cisplatin by inhibiting the EFHD2 protein, which is involved in cancer cell survival and proliferation . The results suggest that coclaurine could be used as an adjuvant therapy to improve the outcomes of existing cancer treatments.

1.2 Neuroprotective Effects

Research indicates that coclaurine may have neuroprotective effects. It has been shown to inhibit oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases . This property positions coclaurine as a potential therapeutic agent for conditions such as Alzheimer's disease.

1.3 Antiviral Activity

Recent investigations have highlighted the antiviral properties of coclaurine, particularly against SARS-CoV-2. A study found that demethyl-coclaurine, a derivative of coclaurine, inhibited viral infection in human liver cells, suggesting its utility in combating viral infections .

Biosynthesis of Coclaurine

The biosynthesis of coclaurine involves several key precursors and enzymatic steps:

| Precursor | Role in Biosynthesis |

|---|---|

| Tyrosine | Primary building block for phenethylamine structure |

| Dopa | Contributes to the formation of the alkaloid |

| Dopamine | Involved in the phenethylamine portion |

| Norcoclaurine-1-carboxylic acid | An intermediate in the biosynthetic pathway |

Tracer experiments indicate that coclaurine is synthesized through a series of intermediates including norcoclaurine and didehydronorcoclaurine . Understanding this biosynthetic pathway is crucial for developing methods to produce coclaurine and its derivatives through biotechnological approaches.

Enzymatic Pathways

Coclaurine N-methyltransferase (CNMT) is a pivotal enzyme in the metabolic pathway leading to various bioactive compounds derived from coclaurine:

- Structure and Function : The crystal structure of CNMT has been elucidated, revealing its active site architecture essential for methylation reactions . This enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine to coclaurine, forming N-methylcoclaurine, which is crucial for the bioactivity of many benzylisoquinoline alkaloids.

- Biotechnological Applications : The knowledge gained from studying CNMT can be leveraged to engineer improved enzyme variants for enhanced production of alkaloids or synthetic derivatives .

Case Studies

Several case studies illustrate the applications and benefits of coclaurine:

-

Case Study 1: NSCLC Treatment

Research conducted on NSCLC cells showed that treatment with coclaurine significantly reduced cell migration and invasion while enhancing sensitivity to cisplatin . This finding supports its potential role as an adjuvant therapy in cancer treatment. -

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, coclaurine administration resulted in decreased levels of reactive oxygen species and inflammatory markers, indicating its protective effects against neurodegeneration .

生化学分析

Biochemical Properties

Coclaurine interacts with several enzymes and proteins in biochemical reactions. It is involved in the biosynthesis of benzylisoquinoline alkaloids (BIA), where it is O-methylated by (S)-coclaurine N-methyltransferase (CNMT) to yield (S)-reticulene . This process involves the interaction of coclaurine with enzymes such as norcoclaurinesynthase (NCS), norcoclaurine6- O-methyltransferase (6OMT), N-methyl-coclaurine-3’-hydroxylase (NMCH), and methylcoclaurine-4’-O- methyltransferase (4’OMT) .

Cellular Effects

Coclaurine has significant effects on various types of cells and cellular processes. It influences cell function by acting as a nicotinic acetylcholine receptor antagonist . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Coclaurine exerts its effects at the molecular level through various mechanisms. As a nicotinic acetylcholine receptor antagonist, it binds to these receptors, inhibiting their function . It also interacts with enzymes in the biosynthesis of benzylisoquinoline alkaloids, influencing their activity .

Metabolic Pathways

Coclaurine is involved in the metabolic pathway of benzylisoquinoline alkaloids. It interacts with enzymes such as norcoclaurinesynthase (NCS), norcoclaurine6- O-methyltransferase (6OMT), and coclaurine N-methyltransferase (CNMT) in this pathway .

準備方法

合成経路と反応条件

コクラウリンは、いくつかの方法で合成できます。 一般的な合成経路の1つは、ドーパミンと4-ヒドロキシフェニルアセトアルデヒドの縮合、続いてテトラヒドロイソキノリン構造を形成するための環化が含まれます . この反応は通常、酸性条件下で高温で行う必要があります。

工業生産方法

コクラウリンの工業生産は、多くの場合、天然源からの抽出を伴います。ネムノキなどの植物を栽培し、メタノールやエタノールなどの溶媒を用いてコクラウリンを抽出します。 その後、抽出物をクロマトグラフィー法を用いて精製し、コクラウリンを単離します .

化学反応の分析

反応の種類

コクラウリンは、次のようなさまざまな化学反応を起こします。

酸化: コクラウリンは、対応するキノンを形成するために酸化できます。

還元: コクラウリンの還元により、ジヒドロ誘導体が生成できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

酸化: キノンやその他の酸化された誘導体。

還元: ジヒドロ誘導体。

置換: ハロゲン化コクラウリン誘導体.

科学研究への応用

コクラウリンは、科学研究において幅広い応用範囲を持っています。

化学: より複雑なアルカロイドの合成のための前駆体として使用されます。

生物学: 植物の代謝と防御機構における役割が研究されています。

作用機序

コクラウリンは、主にニコチン性アセチルコリン受容体拮抗剤として作用することで効果を発揮します。これらの受容体に結合し、その活性化を阻害することで、神経伝達物質の放出を減少させます。 この機序は、鎮静作用や精神安定作用に関与しています . 分子ドッキング研究により、コクラウリンはPTGS2やPTGS1などの標的に対して強い結合親和性を示すことが示されています .

類似化合物との比較

コクラウリンは、ノルコクラウリンなどの他のテトラヒドロイソキノリンアルカロイドと構造的に類似しています。

ノルコクラウリン: コクラウリンと同じ骨格を共有していますが、コクラウリンにあるメトキシ基がありません。

N-メチルコクラウリン: 窒素原子上にもう1つのメチル基が含まれています。

セファランシン: コクラウリンの二量体で、生物活性が増強されています

生物活性

Coclaurine is a benzylisoquinoline alkaloid primarily found in several plant species, notably in S. acutum and the opium poppy (Papaver somniferum). This compound has garnered attention for its diverse biological activities, including its roles in medicinal applications and potential therapeutic uses. This article provides an extensive overview of the biological activity of coclaurine, supported by research findings, case studies, and data tables.

Chemical Structure and Biosynthesis

Coclaurine is synthesized from tyrosine through a series of enzymatic reactions involving coclaurine N-methyltransferase (CNMT), which adds a methyl group to the nitrogen atom of coclaurine, facilitating its conversion into other bioactive alkaloids. The structure of coclaurine can be represented as follows:

Biological Activities

Coclaurine exhibits a range of biological activities, which can be categorized as follows:

- Antioxidant Activity : Coclaurine has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that coclaurine can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Antimicrobial Properties : Coclaurine has shown efficacy against various bacterial strains, suggesting its potential as a natural antimicrobial agent.

- Neuroprotective Effects : Some studies highlight coclaurine’s ability to protect neuronal cells from damage, indicating a role in neuroprotection.

Antioxidant Activity

A study investigating the antioxidant capacity of coclaurine found that it effectively scavenged free radicals and reduced oxidative stress markers in vitro. The IC50 value for radical scavenging activity was determined to be 25 µg/mL, showcasing its potency compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

In a controlled animal study, coclaurine administration significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in models of induced inflammation. The treatment led to a 40% decrease in these cytokines compared to untreated controls .

Antimicrobial Properties

Coclaurine exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 0.5 mg/mL for S. aureus and 1 mg/mL for E. coli, indicating potential therapeutic applications in treating infections .

Neuroprotective Effects

In vitro studies using neuronal cell cultures demonstrated that coclaurine could reduce apoptosis induced by oxidative stress. The compound decreased caspase-3 activation by 30%, suggesting its potential as a neuroprotective agent .

Data Tables

The following table summarizes key findings from recent studies on the biological activities of coclaurine:

| Activity | Effect | IC50/MIC Values |

|---|---|---|

| Antioxidant | Radical scavenging | 25 µg/mL |

| Anti-inflammatory | Decrease in TNF-α and IL-6 levels | 40% reduction |

| Antimicrobial | Against S. aureus | 0.5 mg/mL |

| Against E. coli | 1 mg/mL | |

| Neuroprotective | Reduction in apoptosis | 30% decrease in caspase-3 activation |

特性

IUPAC Name |

(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVKXRQZSRUVPY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197561 | |

| Record name | Coclaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-39-5 | |

| Record name | Coclaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coclaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coclaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COCLAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW1576313Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。